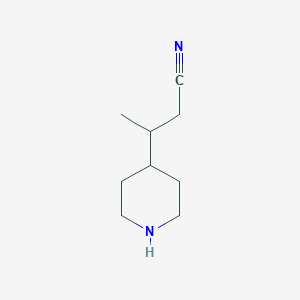
3-(Piperidin-4-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-yl)butanenitrile is an organic compound that features a piperidine ring, a butanenitrile chain, and a nitrile group. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals . The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 4-piperidone with butanenitrile in the presence of a reducing agent such as sodium borohydride . Another method includes the use of palladium-catalyzed hydrogenation to reduce the nitrile group to an amine, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are preferred due to their efficiency and cost-effectiveness . The reaction conditions typically include high pressure and temperature to ensure complete conversion of the starting materials.
化学反応の分析
Types of Reactions
3-(Piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated piperidine derivatives.
科学的研究の応用
3-(Piperidin-4-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(Piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity . This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with similar biological activity.
4-Piperidone: A precursor in the synthesis of 3-(Piperidin-4-yl)butanenitrile.
Butanenitrile: Shares the nitrile group but lacks the piperidine ring.
Uniqueness
This compound is unique due to its combination of the piperidine ring and the nitrile group, which provides a versatile scaffold for the development of various bioactive compounds . Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research further highlight its significance .
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
3-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3 |
InChIキー |
OOTGDXWBRMXYFG-UHFFFAOYSA-N |
正規SMILES |
CC(CC#N)C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)
![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
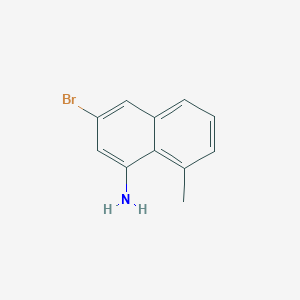
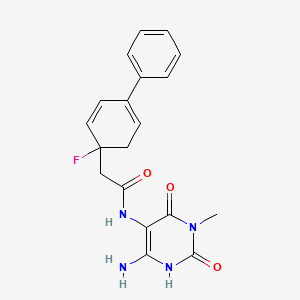
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
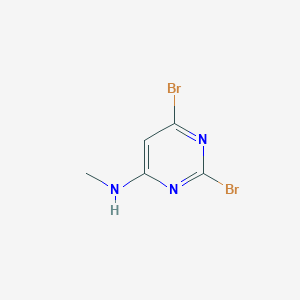
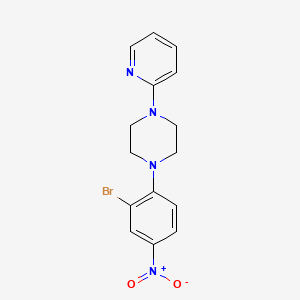

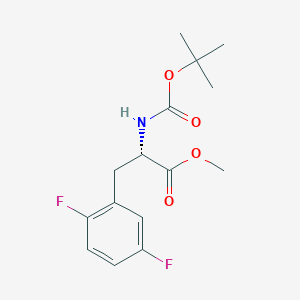

![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
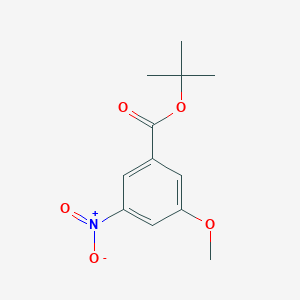
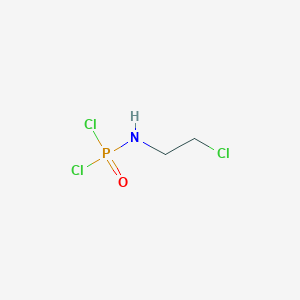
![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)
